molecular formula C16H24N4 B5937611 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine

Cat. No.: B5937611
M. Wt: 272.39 g/mol
InChI Key: NLDXFELXHDUCCX-UHFFFAOYSA-N
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Description

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a tert-butyl group

Properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4/c1-12(14-8-6-7-9-17-14)20(5)11-13-10-15(19-18-13)16(2,3)4/h6-10,12H,11H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDXFELXHDUCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CC2=CC(=NN2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through a nucleophilic substitution reaction, often using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of methylated derivatives.

Scientific Research Applications

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The pyrazole and pyridine rings can interact with enzymes or receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine

Uniqueness

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

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